molecular formula C11H13Cl2N5 B14017158 1-(2,3-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine CAS No. 20285-53-4

1-(2,3-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B14017158
CAS No.: 20285-53-4
M. Wt: 286.16 g/mol
InChI Key: IQJZDWAKBWIRJI-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a chemical compound known for its unique structure and properties. This compound belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.

Industrial Production Methods

For industrial production, the method involves using 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of 1:0.8-2.0. The reaction is conducted in protonic solvents, and the yield is optimized to achieve more than 59.5% with a purity of over 99.5% .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dichlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to its specific triazine structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

20285-53-4

Molecular Formula

C11H13Cl2N5

Molecular Weight

286.16 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)7-5-3-4-6(12)8(7)13/h3-5H,1-2H3,(H4,14,15,16,17)

InChI Key

IQJZDWAKBWIRJI-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=C(C(=CC=C2)Cl)Cl)N)N)C

Origin of Product

United States

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